molecular formula C11H16O5S B2510897 Ethyl 3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylate CAS No. 2402829-85-8

Ethyl 3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylate

Cat. No. B2510897
CAS RN: 2402829-85-8
M. Wt: 260.3
InChI Key: QWCFAYWMEZUDBW-UHFFFAOYSA-N
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Description

Ethyl 3,3,9-trioxo-3lambda^6-thiabicyclo[3.3.1]nonane-7-carboxylate is a compound that is likely to have a complex bicyclic structure based on the naming convention and the presence of a thiabicyclo[3.3.1]nonane scaffold. This scaffold is a versatile chemical structure that can be modified through various synthetic routes to introduce different functional groups, such as azides and cyanides, as demonstrated in the synthesis of 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane .

Synthesis Analysis

The synthesis of related compounds typically involves the condensation of smaller molecules in the presence of catalysts or reagents. For instance, the synthesis of 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane is achieved by condensing sulfur dichloride, sulfuryl chloride, and 1,5-cyclooctadiene . Similarly, the synthesis of Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate involves a three-component condensation of benzaldehyde, ethyl acetoacetate, and malononitrile . These methods suggest that the synthesis of Ethyl 3,3,9-trioxo-3lambda^6-thiabicyclo[3.3.1]nonane-7-carboxylate would also involve a multi-step process with careful selection of starting materials and reagents to achieve the desired functionalization.

Molecular Structure Analysis

The molecular structure of compounds within the bicyclic family is often elucidated using techniques such as NMR spectroscopy and X-ray crystallography. For example, the structural study of ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate by 2D NMR spectroscopy revealed its conformational behavior and the orientation of substituents . X-ray analysis was used to confirm the structure of Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate . These techniques would be essential in analyzing the molecular structure of Ethyl 3,3,9-trioxo-3lambda^6-thiabicyclo[3.3.1]nonane-7-carboxylate to determine its conformation and the spatial arrangement of its functional groups.

Chemical Reactions Analysis

The thiabicyclo[3.3.1]nonane scaffold is known to undergo nucleophilic substitution reactions, as seen in the case of 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane, where azides and cyanides are introduced through neighboring-group participation by the sulfur atom . This suggests that Ethyl 3,3,9-trioxo-3lambda^6-thiabicyclo[3.3.1]nonane-7-carboxylate could also participate in similar chemical reactions, potentially leading to a wide range of derivatives with varying properties and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. For instance, the conformation of the piperidone and cyclohexanone rings in related compounds affects their chemical reactivity and physical characteristics . The presence of functional groups like ethoxycarbonyl moieties and trityloxymethyl groups can also impact solubility, boiling and melting points, and stability . Analyzing the physical and chemical properties of Ethyl 3,3,9-trioxo-3lambda^6-thiabicyclo[3.3.1]nonane-7-carboxylate would require experimental data such as melting point, solubility in various solvents, and stability under different conditions.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Halo-Fluoro-Substituted Adamantanes

    A study demonstrates the synthesis of halo-fluoro-substituted adamantanes through electrophilic transannular cyclization of bicyclo[3.3.1]nonane dienes. This reaction pathway provides a novel approach to the construction of complex adamantane structures, which are relevant in materials science and pharmaceutical research (Serguchev et al., 2003).

  • Construction of Aza-Thiabicyclo[3.3.1]nonane Framework

    Another significant application involves the one-step construction of a 6-aza-2-thiabicyclo[3.3.1]nona-3,7-diene framework, which highlights the compound's utility in synthesizing novel heterocyclic structures. This method showcases the chemical versatility and potential applications in developing new chemical entities for drug development (Nishiwaki & Kobiro, 2010).

Chemical Transformations and Reactivity

  • Synthesis of Thiabicyclic Heterocycles

    The free radical cyclization of β-thioacrylates to synthesize thiabicyclic heterocycles illustrates the compound's role in generating structurally complex molecules. Such pathways are vital for creating bioactive molecules and understanding reaction mechanisms within organic chemistry (Bilokin et al., 2000).

  • Development of Versatile Chemical Scaffolds

    The use of 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane as a scaffold for the nucleophilic substitution of azides and cyanides, facilitated by neighboring-group participation by the sulfur atom, demonstrates the compound's application in synthesizing diverse chemical entities. Such scaffolds are crucial in medicinal chemistry for the development of new drugs and understanding molecular interactions (Díaz et al., 2006).

properties

IUPAC Name

ethyl 3,3,9-trioxo-3λ6-thiabicyclo[3.3.1]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O5S/c1-2-16-11(13)7-3-8-5-17(14,15)6-9(4-7)10(8)12/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCFAYWMEZUDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CS(=O)(=O)CC(C1)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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